
N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-(2-methoxyphenyl)butyramide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-(2-methoxyphenyl)butyramide, also known as HMN-214, is a small molecule inhibitor of the Aurora kinase family. Aurora kinases are a family of serine/threonine kinases that play a critical role in regulating cell division and are frequently overexpressed in cancer cells. HMN-214 has shown promise as a potential cancer treatment due to its ability to inhibit the activity of Aurora kinases and disrupt cell division in cancer cells.
Wirkmechanismus
The mechanism of action of N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-(2-methoxyphenyl)butyramide involves inhibition of Aurora kinases, which are critical regulators of cell division. Aurora kinases are frequently overexpressed in cancer cells, leading to uncontrolled cell division and tumor growth. By inhibiting the activity of Aurora kinases, N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-(2-methoxyphenyl)butyramide disrupts cell division and induces apoptosis in cancer cells.
Biochemical and Physiological Effects:
N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-(2-methoxyphenyl)butyramide has been shown to have several biochemical and physiological effects in cancer cells. In addition to inhibiting the activity of Aurora kinases, N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-(2-methoxyphenyl)butyramide also disrupts the microtubule network and inhibits the phosphorylation of several downstream targets of Aurora kinases. These effects ultimately lead to cell cycle arrest and apoptosis in cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-(2-methoxyphenyl)butyramide in lab experiments is its specificity for Aurora kinases, which allows for targeted inhibition of cell division in cancer cells. However, one limitation of using N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-(2-methoxyphenyl)butyramide is its relatively low solubility, which can make it difficult to administer in vivo. Additionally, further research is needed to fully understand the potential side effects and toxicity of N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-(2-methoxyphenyl)butyramide.
Zukünftige Richtungen
There are several potential future directions for research on N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-(2-methoxyphenyl)butyramide. One area of focus could be on optimizing the synthesis of N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-(2-methoxyphenyl)butyramide to improve yields and reduce impurities. Another area of research could be on developing more effective delivery methods for N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-(2-methoxyphenyl)butyramide to improve its solubility and bioavailability. Additionally, further studies are needed to fully understand the potential side effects and toxicity of N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-(2-methoxyphenyl)butyramide, as well as its efficacy in clinical trials.
Synthesemethoden
The synthesis of N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-(2-methoxyphenyl)butyramide involves several steps, starting with the reaction of 2-amino-6-methoxyquinoline with 3-bromopropionic acid to form a substituted quinoline derivative. This intermediate is then reacted with 2-methoxybenzylamine to form the final product, N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-(2-methoxyphenyl)butyramide. The synthesis of N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-(2-methoxyphenyl)butyramide has been optimized to improve yields and reduce impurities, making it a viable candidate for further research.
Wissenschaftliche Forschungsanwendungen
N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-(2-methoxyphenyl)butyramide has been extensively studied in preclinical models of cancer, including both in vitro and in vivo studies. In vitro studies have shown that N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-(2-methoxyphenyl)butyramide inhibits the activity of Aurora kinases, leading to cell cycle arrest and apoptosis in cancer cells. In vivo studies have demonstrated that N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-(2-methoxyphenyl)butyramide can inhibit tumor growth and metastasis in several different types of cancer, including breast, lung, and colon cancer.
Eigenschaften
IUPAC Name |
N-[(6-methoxy-2-oxo-1H-quinolin-3-yl)methyl]-N-(2-methoxyphenyl)butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O4/c1-4-7-21(25)24(19-8-5-6-9-20(19)28-3)14-16-12-15-13-17(27-2)10-11-18(15)23-22(16)26/h5-6,8-13H,4,7,14H2,1-3H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHSILBDWQTYIAI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)N(CC1=CC2=C(C=CC(=C2)OC)NC1=O)C3=CC=CC=C3OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

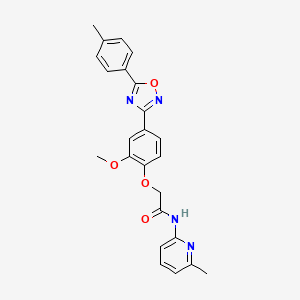
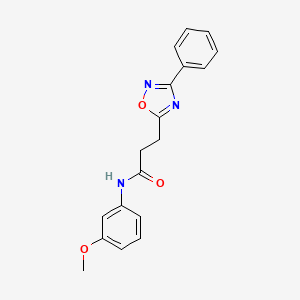
![N-(1-butyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-(m-tolyloxy)acetamide](/img/structure/B7690807.png)
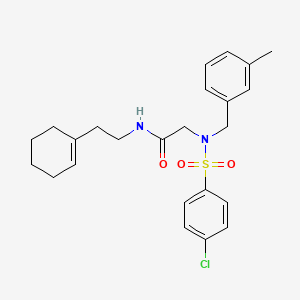
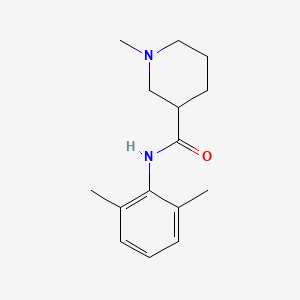
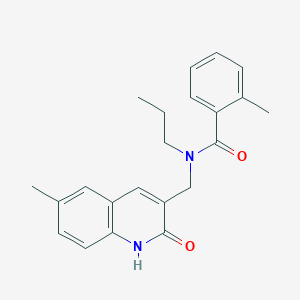

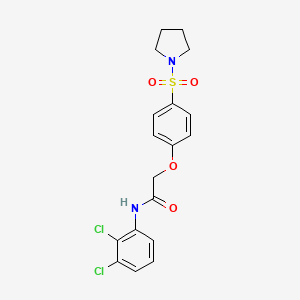

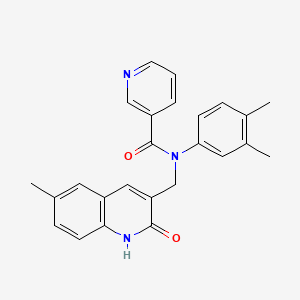

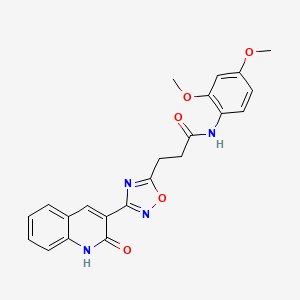

![N-(1-isobutyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)isonicotinamide](/img/structure/B7690899.png)